molecular formula C22H30N2O2S B11334122 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide

Cat. No.: B11334122
M. Wt: 386.6 g/mol
InChI Key: DKFLBNPPFWRFTL-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound that features a combination of azepane, thiophene, and phenoxyacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the azepane ring to a secondary amine.

    Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the azepane ring can produce secondary amines.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: The compound can be used in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide is unique due to its combination of azepane, thiophene, and phenoxyacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C22H30N2O2S

Molecular Weight

386.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H30N2O2S/c1-17-9-10-19(14-18(17)2)26-16-22(25)23-15-20(21-8-7-13-27-21)24-11-5-3-4-6-12-24/h7-10,13-14,20H,3-6,11-12,15-16H2,1-2H3,(H,23,25)

InChI Key

DKFLBNPPFWRFTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCC(C2=CC=CS2)N3CCCCCC3)C

Origin of Product

United States

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